molecular formula C11H16ClN3O B1404981 2-Chloro-5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidine CAS No. 1408074-71-4

2-Chloro-5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidine

Cat. No. B1404981
M. Wt: 241.72 g/mol
InChI Key: KOJCOLTUVIRIGR-UHFFFAOYSA-N
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Description

2-Chloro-5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidine (2C5MPMP) is an organic compound belonging to the pyrimidine family of heterocyclic compounds. It is a colorless, crystalline solid that is insoluble in water and other common solvents. 2C5MPMP is of interest due to its potential applications in synthetic organic chemistry and its potential use as a drug.

Scientific Research Applications

Applications in Neuropathic Pain Treatment

  • Sigma-1 Receptor Antagonists : A study explored pyrimidines as potent sigma-1 receptor antagonists, specifically for antineuropathic pain activity. One derivative exhibited high binding affinity to the σ1R receptor and showed antinociceptive effects in animal models of neuropathic pain, suggesting potential for treating neuropathic pain without causing motor impairments (Lan et al., 2014).

Chemical Synthesis and Intermediate Applications

  • Synthesis of Lafutidine Intermediate : A synthesis process for 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, demonstrates the compound's relevance in pharmaceutical synthesis (Li, 2012).

Corrosion Inhibition Studies

  • Inhibition of Iron Corrosion : Piperidine derivatives, including those related to the compound , have been studied for their corrosion inhibition properties on iron, highlighting their potential use in materials science (Kaya et al., 2016).

Pharmaceutical Intermediate Synthesis

  • Deoxycytidine Kinase Inhibitors : Research on the practical synthesis of a related compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, illustrates its role as a key intermediate in the development of potent deoxycytidine kinase inhibitors, which have implications in cancer treatment (Zhang et al., 2009).

Cancer Treatment Research

  • Aurora Kinase Inhibitor Development : A study on Aurora kinase inhibitors, which may be useful in treating cancer, discusses compounds with structures including piperidine and pyrimidine derivatives (ヘンリー,ジェームズ, 2006).

Crystal Structure Analysis

  • Analysis of Crystal Structures : Investigations into the crystal structures of pyrimidine and piperidine derivatives can provide insights into their potential pharmaceutical and industrial applications (Li et al., 2005).

GPR119 Agonist Development

  • GPR119 Agonists for Diabetes Treatment : The synthesis of fused-pyrimidine derivatives as GPR119 agonists highlights the use of pyrimidine derivatives in developing potential therapeutic agents for type 2 diabetes mellitus (Negoro et al., 2012).

Optical Exploration of Pyrimidine Derivatives

  • Nonlinear Optical Properties : A study on thiopyrimidine derivatives, including pyrimidine ring structures, explored their nonlinear optical properties, emphasizing their potential in optoelectronics and medicine (Hussain et al., 2020).

Safety And Hazards

While specific safety and hazard information for “2-Chloro-5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidine” is not available, it’s always important to handle chemical compounds with care and follow appropriate safety protocols .

properties

IUPAC Name

2-chloro-5-[(1-methylpiperidin-4-yl)methoxy]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-15-4-2-9(3-5-15)8-16-10-6-13-11(12)14-7-10/h6-7,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJCOLTUVIRIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=CN=C(N=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601209405
Record name 2-Chloro-5-[(1-methyl-4-piperidinyl)methoxy]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601209405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidine

CAS RN

1408074-71-4
Record name 2-Chloro-5-[(1-methyl-4-piperidinyl)methoxy]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408074-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-[(1-methyl-4-piperidinyl)methoxy]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601209405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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